molecular formula C15H11F2NO2S B1323457 1,2-Difluoro-4-(isocyano(tosyl)methyl)benzene CAS No. 321345-37-3

1,2-Difluoro-4-(isocyano(tosyl)methyl)benzene

Cat. No. B1323457
CAS RN: 321345-37-3
M. Wt: 307.3 g/mol
InChI Key: DUHMNGGUXBLMCW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex fluorinated benzene derivatives is a challenging area of organic chemistry due to the inherent inertness of the fluorinated ring. In the first paper, the authors describe the synthesis of a sterically hindered fluorinated benzene compound, 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, through aromatic nucleophilic substitution using lithium dimesitylphosphide and hexafluorobenzene . This method showcases the potential for creating highly substituted benzene rings with fluorine atoms, which could be relevant for the synthesis of 1,2-Difluoro-4-(isocyano(tosyl)methyl)benzene. The subsequent oxidation and methylation of the phosphorus atoms in the compound lead to bis(phosphoryl)benzene and bis(phosphonio)benzene derivatives, indicating the versatility of the synthetic approach .

Molecular Structure Analysis

The molecular structure of fluorinated benzene derivatives is of great interest due to the electronic effects of the fluorine atoms. In the first paper, X-ray crystallography was used to confirm the structures of the synthesized compounds, revealing unusually large bond angles around the phosphorus atoms . This structural information is crucial for understanding the reactivity and properties of such molecules. The detailed structural analysis provides insights into the electronic distribution within the molecule, which is essential for predicting the behavior of similar compounds like 1,2-Difluoro-4-(isocyano(tosyl)methyl)benzene.

Chemical Reactions Analysis

The reactivity of fluorinated benzene derivatives can be quite distinct from their non-fluorinated counterparts. In the first paper, the reaction of the synthesized compound with butyllithium and phenyllithium led to the formation of more crowded benzene derivatives, demonstrating the compound's reactivity towards organolithium reagents . This suggests that the synthesis of 1,2-Difluoro-4-(isocyano(tosyl)methyl)benzene might also involve reactions with organolithium compounds or similar nucleophiles to introduce the isocyano and tosyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzene derivatives are influenced by the presence of fluorine atoms and the steric bulk of substituents. The first paper reports electrochemical measurements to investigate the redox properties of the synthesized compounds . The fluorine atoms significantly impact the redox behavior, which is an important consideration for the analysis of 1,2-Difluoro-4-(isocyano(tosyl)methyl)benzene. The spectroscopic methods, particularly 19F NMR, reflect the crowded structures and could be used to deduce the properties of similar compounds .

Scientific Research Applications

Fundamental Importance in Chemistry

1,2-Difluoro-4-(isocyano(tosyl)methyl)benzene, as a derivative of benzene, contributes to the understanding of fundamental chemical concepts like aromaticity and delocalization. Benzene and its derivatives are crucial in diverse fields ranging from biomedical research to materials science. The structural similarities between benzene and its inorganic relative, borazine, have implications for aromaticity and applications in chemical hydrogen storage and BN-based ceramic materials (Marwitz et al., 2009).

Liquid Crystal Technology

This compound has significance in the study of fluorinated liquid crystals. The anisotropic dielectric properties of structurally similar liquid crystals are crucial for applications in displays and advanced materials. The mixing proportions in these liquid crystals can influence dielectric constants significantly (Ma et al., 2013).

Pharmaceutical and Material Science

In the field of pharmaceuticals and materials science, this compound contributes to the development of novel synthetic methods. It's involved in the synthesis of fluorinated organic functional chemicals, which are key in pharmaceutical drugs, electronic information materials, optical materials, and surfactants (Nishiguchi et al., 2008).

Advanced Chemical Synthesis

The compound is significant in advanced chemical synthesis, such as in the preparation of 1,6-dihydro-3-benzazocines and related compounds. It demonstrates the potential for intramolecular cyclization processes, which are valuable in the synthesis of complex organic structures (Sasaki & Kitagawa, 1987).

properties

IUPAC Name

1,2-difluoro-4-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2NO2S/c1-10-3-6-12(7-4-10)21(19,20)15(18-2)11-5-8-13(16)14(17)9-11/h3-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHMNGGUXBLMCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC(=C(C=C2)F)F)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620147
Record name 1,2-Difluoro-4-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Difluoro-4-(isocyano(tosyl)methyl)benzene

CAS RN

321345-37-3
Record name 1,2-Difluoro-4-[isocyano[(4-methylphenyl)sulfonyl]methyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321345-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Difluoro-4-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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